molecular formula C8H7N3O B12859115 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one

Cat. No.: B12859115
M. Wt: 161.16 g/mol
InChI Key: FKXXOPQZJXHSFD-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound featuring a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with acetic anhydride to form the intermediate, which then undergoes cyclization with hydrazine hydrate to yield the triazole ring. The reaction conditions often require heating under reflux and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in dichloromethane.

Major Products

    Oxidation: Corresponding oxides of the triazole-pyridine compound.

    Reduction: Reduced triazole-pyridine derivatives.

    Substitution: Halogenated triazole-pyridine compounds.

Scientific Research Applications

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential, particularly in anticancer and antimicrobial research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    1-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one: Similar structure but with a pyrimidine ring instead of pyridine.

    1-([1,2,4]Triazolo[1,5-a]pyrazin-6-yl)ethan-1-one: Contains a pyrazine ring, offering different electronic properties.

Uniqueness

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in research and industry.

Biological Activity

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound featuring a triazolo-pyridine structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections summarize its biological activity based on diverse research findings.

  • Molecular Formula : C₁₄H₁₀N₄O₂
  • CAS Number : 356560-84-4
  • Synonyms : 1-(6-Methyl-2-pyridinyl)-2-[1,2,4]triazolo[1,5-a]pyridin-6-yl-ethane-1,2-dione

Biological Activity Overview

The biological activities of this compound have been explored in various studies focusing on its pharmacological properties. Notably, it has shown potential in the following areas:

Antimicrobial Activity

Research indicates that compounds with a triazolo-pyridine core exhibit significant antimicrobial properties. For instance, one study demonstrated that derivatives of triazolopyridines displayed potent activity against Cryptosporidium parvum, a pathogen responsible for gastrointestinal infections. The most potent derivative in this study had an EC50 of 0.17 μM against C. parvum .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of derivatives were synthesized to optimize their inhibitory activity against the TGF-β type I receptor kinase (ALK5). One derivative exhibited an IC50 value of 0.013 μM in kinase assays and showed high selectivity for ALK5 over other kinases . This suggests that modifications to the triazolo-pyridine structure can enhance its efficacy as an anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of triazolo-pyridine derivatives. Various studies have explored how different substituents on the triazole and pyridine rings affect potency and selectivity. For example, modifications to the linker and aryl tail regions significantly influenced the compound's potency against C. parvum while reducing cardiotoxicity associated with hERG channel inhibition .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of triazolo-pyridine derivatives:

StudyFocusKey Findings
Antimicrobial ActivityIdentified a potent derivative with EC50 = 0.17 μM against C. parvum.
Anticancer ActivityDerivative demonstrated IC50 = 0.013 μM against ALK5; high selectivity observed.
SAR AnalysisModifications improved potency while minimizing hERG channel affinity.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors that play critical roles in various biological pathways. By binding to these targets, the compound can modulate their activity and exert therapeutic effects.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)7-2-3-8-9-5-10-11(8)4-7/h2-5H,1H3

InChI Key

FKXXOPQZJXHSFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C(=NC=N2)C=C1

Origin of Product

United States

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